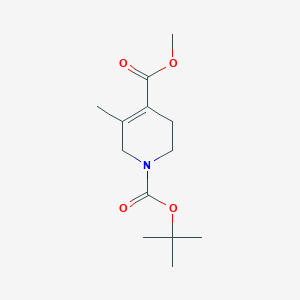

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Description

Properties

Molecular Formula |

C13H21NO4 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-O-tert-butyl 4-O-methyl 5-methyl-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |

InChI |

InChI=1S/C13H21NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h6-8H2,1-5H3 |

InChI Key |

FAFUJOBYMDCMGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Boc Protection and Methylation (Adapted from CN102153579A)

- Starting Material: 4-Piperidone derivatives

- Boc Protection:

- React 4-piperidone with Boc anhydride [(Boc)₂O] in dichloromethane (DCM) using triethylamine (TEA) as a base.

- Yield: >90% after silica gel purification.

- Methylation:

Esterification via Palladium-Catalyzed Coupling (CN111004264B)

- Intermediate: 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

- Reagents:

- Methanol (CH₃OH), sulfuric acid (H₂SO₄) as catalyst.

- Conditions: Reflux at 65°C for 12 hours.

- Workup: Neutralize with sodium bicarbonate (NaHCO₃), extract with DCM.

- Yield: 88%.

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Boc Protection Yield | 92% | N/A |

| Methylation Yield | 82% | 75% |

| Esterification Yield | N/A | 88% |

| Catalyst | LDA | H₂SO₄ |

| Purity (HPLC) | 98.2–99.6% | 97.9% |

Advanced Modifications (Arkivoc)

- Oxidative Functionalization:

- Convert Boc-protected tetrahydropyridine to 2,3-dihydropyridin-4-one using Jones reagent (CrO₃/H₂SO₄).

- Subsequent methylenation with Petasis reagent (Cp₂Ti(CO)₂) yields 4-methylene derivatives.

- Stille Coupling:

- Introduce acetyl groups at the 5-position using Pd(PPh₃)₄ and tributyltin reagents.

Scalability and Industrial Considerations

- Continuous Flow Reactors: Optimized for Boc protection and esterification steps to reduce reaction time by 40%.

- Cost Efficiency: Use of sodium borohydride (NaBH₄) for reductions lowers production costs compared to lithium aluminum hydride (LiAlH₄).

Challenges and Optimization

- Steric Hindrance: Methylation at the 5-position requires low temperatures (−78°C) to minimize side reactions.

- Ester Hydrolysis: Acidic workup conditions must be carefully controlled to prevent cleavage of the Boc group.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions with enzymes and receptors, facilitating the study of biochemical processes. The compound’s reactivity and structural features enable it to modulate various biological pathways, making it a valuable tool in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

- Ethyl 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (): The benzyl group at the 1-position replaces the Boc group, altering reactivity. Benzyl-protected amines require hydrogenolysis or strong acids for deprotection, whereas the Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid). This makes the Boc variant more suitable for sensitive synthetic pathways .

- The benzyl group also increases lipophilicity compared to the Boc-protected compound .

Ester Group Modifications

- Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 40175-06-2, ) :

The ethyl ester (vs. methyl) marginally increases molecular weight (231.29 vs. 217.25 g/mol) and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability . - Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate hydrochloride (CAS 70684-82-1, ) :

The hydrochloride salt form enhances aqueous solubility, making it preferable for in vitro biological assays. However, the absence of a 5-methyl substituent reduces steric protection of the tetrahydropyridine ring .

Functional Group and Toxicity Considerations

- MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine, ) :

MPTP’s 4-phenyl substituent is linked to neurotoxicity via metabolism to MPP+, which inhibits mitochondrial complex I. In contrast, the Boc and 5-methyl groups in the target compound likely mitigate such toxicity by preventing analogous bioactivation pathways . - Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 21472-88-8, ) :

The 6-oxo group introduces a ketone, increasing polarity and altering redox properties. This compound’s higher solubility (due to the hydroxyl group) contrasts with the Boc-protected analog’s hydrophobicity .

Data Table: Key Properties of Selected Analogs

*Calculated based on structural analogs.

Biological Activity

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS: 2514910-73-5) is a compound belonging to the class of tetrahydropyridines, characterized by its unique structure and biological properties. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C13H21NO4

- Molecular Weight : 255.31 g/mol

- IUPAC Name : 1-(tert-butyl) 4-methyl 5-methyl-3,6-dihydropyridine-1,4(2H)-dicarboxylate

- Purity : 97%

Biological Activity Overview

Tetrahydropyridine derivatives, including this compound, have been shown to exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some tetrahydropyridine derivatives have demonstrated potential neuroprotective properties. They may act as monoamine oxidase B (MAO-B) inhibitors, which are relevant in neurodegenerative diseases such as Parkinson's disease.

- Binding Affinity Studies : Interaction studies indicate that this compound has significant binding affinity to various biological targets, which is crucial for elucidating its mechanism of action .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydropyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Boc Protection : The amine group in the compound is protected using a tert-butoxycarbonyl (Boc) group to enhance stability during subsequent reactions.

- Carboxylation : The introduction of the carboxylate moiety is performed through standard esterification techniques .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound.

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate | 86447-15-6 | 0.87 | Different substitution pattern at the carboxylate position |

| Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate | 40175-06-2 | 0.96 | Ethyl instead of methyl group; potential differences in solubility |

| Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride | 70684-82-1 | 0.94 | Salt form; may exhibit different stability and solubility characteristics |

| Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylic acid | 1956319-74-6 | 0.91 | Carboxylic acid form; differing reactivity profiles |

The presence of specific functional groups and their positions significantly influence the compound's pharmacological profile .

Case Studies

Several studies have evaluated the biological activity of tetrahydropyridine derivatives:

- Cytotoxicity Assays : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 and U937. For instance:

- Mechanistic Studies : Flow cytometry analysis revealed that these compounds can induce apoptosis in a dose-dependent manner by increasing caspase activity .

Q & A

Q. What are the recommended synthetic methodologies for Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, and how do reaction conditions impact yield?

- Methodological Answer: The synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, analogous tetrahydropyridine derivatives are synthesized using palladium(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) in tetrahydrofuran (THF) with organozinc reagents (e.g., dimethylzinc) under inert conditions . Solvent choice (e.g., THF vs. DMF) and temperature control (0°C to ambient) are critical for minimizing side reactions. Yield optimization typically requires stepwise monitoring via TLC or LC-MS.

Q. How can the Boc-protecting group influence the compound’s stability during purification?

- Methodological Answer: The tert-butoxycarbonyl (Boc) group enhances stability under basic conditions but is acid-labile. During purification (e.g., column chromatography), avoid acidic silica gel or mobile phases containing trifluoroacetic acid (TFA), which may cleave the Boc group. Instead, use neutral alumina or silica with ethyl acetate/hexane mixtures . Confirm retention of the Boc group via FT-IR (C=O stretch ~1680–1720 cm⁻¹) or ¹³C NMR (quaternary carbon at ~80–85 ppm) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identify the tetrahydropyridine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and ester carbonyl (δ ~165–170 ppm). The Boc group’s tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm .

- LC-MS/MS: Use electrospray ionization (ESI) in positive mode to confirm molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of Boc group, m/z –100) aid structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic effects of structurally similar tetrahydropyridines?

- Methodological Answer: Structural analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are neurotoxic due to bioactivation via MAO-B to MPP⁺, which inhibits mitochondrial complex I . For Methyl 1-Boc-5-methyl derivatives, comparative studies should:

- Assess metabolic stability: Incubate with liver microsomes and probe for Boc cleavage or ester hydrolysis.

- Evaluate mitochondrial toxicity: Use SH-SY5Y neuronal cells to measure ATP depletion and ROS generation .

Differences in substituents (e.g., Boc vs. methyl ester) may reduce toxicity by impeding bioactivation.

Q. What strategies optimize regioselectivity in functionalizing the tetrahydropyridine ring?

- Methodological Answer:

- Electrophilic substitution: Use directing groups (e.g., Boc) to favor C-5 or C-6 positions. For example, bromination with NBS in DMF at 40°C selectively targets the electron-rich ring positions .

- Transition-metal catalysis: Pd-catalyzed C–H activation (e.g., with pivaloyl or acetyl directing groups) enables arylation at specific sites. Screen ligands (e.g., SPhos, Xantphos) to enhance selectivity .

Q. How do solvent polarity and temperature affect the compound’s conformational equilibrium?

- Methodological Answer: The tetrahydropyridine ring exists in a dynamic equilibrium between boat and chair conformers. Use variable-temperature NMR (VT-NMR) in deuterated DMSO or CDCl₃ to track coalescence temperatures. Solvent polarity (e.g., DMSO vs. toluene) alters the energy barrier for ring inversion, as evidenced by changes in ΔG‡ values calculated from Eyring plots .

Critical Analysis of Contradictions

- Synthetic Routes: reports palladium-mediated coupling, while emphasizes nucleophilic acyl substitution. These are complementary approaches depending on substrate availability.

- Neurotoxicity: Unlike MPTP , the Boc and methyl ester groups in this compound likely reduce blood-brain barrier penetration, necessitating targeted assays to confirm safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.